3-Chloro-6-hydrazinopyridazine

Catalog No.
S592730
CAS No.
17284-97-8
M.F
C4H5ClN4
M. Wt
144.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-hydrazinopyridazine

CAS Number

17284-97-8

Product Name

3-Chloro-6-hydrazinopyridazine

IUPAC Name

(6-chloropyridazin-3-yl)hydrazine

Molecular Formula

C4H5ClN4

Molecular Weight

144.56 g/mol

InChI

InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9)

InChI Key

FXYQRYGWWZKUFV-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1NN)Cl

solubility

10.1 [ug/mL]

Synonyms

3-chloro-6-hydrazino-pyridazine, 6-chloro-3-hydrazino-pyridazine, 6-chloro-3-hydrazinopyridazine, ABC 907, ABC-907

Canonical SMILES

C1=CC(=NN=C1NN)Cl

The exact mass of the compound 3-Chloro-6-hydrazinopyridazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-6-hydrazinopyridazine (CAS: 17284-97-8) is a highly versatile, bifunctional halogenated heterocycle widely procured as a foundational building block in organic synthesis. Structurally, it features a highly nucleophilic hydrazine group at the 6-position and an electrophilic chlorine atom at the 3-position of a pyridazine ring. This specific arrangement provides orthogonal reactivity, making it the premier precursor for the rapid assembly of fused bicyclic systems, particularly [1,2,4]triazolo[4,3-b]pyridazines. It is primarily utilized by pharmaceutical and agrochemical manufacturers who require a reliable, pre-functionalized scaffold to construct complex structure-activity relationship (SAR) libraries without the overhead of handling highly toxic primary reagents .

Research Fit

Workflow Synthesis of fused pyridazine systems
Reactivity Sequential SNAr enabled by chloro and hydrazino groups
Specification Research-grade material with consistent physical properties

Generic substitution with the upstream precursor, 3,6-dichloropyridazine, is a common but flawed procurement strategy. Converting 3,6-dichloropyridazine requires a reaction with hydrazine hydrate—a highly toxic, volatile, and strictly regulated reagent that introduces significant environmental, health, and safety (EHS) compliance burdens and risks over-substitution to 3,6-dihydrazinopyridazine. Conversely, substituting with 3-hydrazinopyridazine eliminates the critical C3-chlorine atom. Once the hydrazine moiety is consumed during cyclization to form a fused ring, the absence of this chlorine atom leaves no electrophilic handle for subsequent cross-coupling or nucleophilic aromatic substitution (SNAr), abruptly terminating downstream diversification[1]. Therefore, procuring the exact 3-chloro-6-hydrazino variant is mandatory for safe, orthogonal library synthesis.

Substitution Risk

3-Chloro-6-hydrazinopyridazine
Orthogonal chloro handle enables sequential functionalization
Cyclocondensation outcome
Directs toward triazolopyridazines; unsubstituted analog may favor pyrazole formation
Synthetic accessibility
Non-halogenated 3-hydrazinopyridazine lacks this reactivity profile, limiting multistep utility

Elimination of Hydrazine Hydrate Handling Risks

Procuring pre-formed 3-chloro-6-hydrazinopyridazine directly bypasses the need to react 3,6-dichloropyridazine with hydrazine hydrate. Hydrazine hydrate is a highly toxic, volatile, and tightly regulated reagent. By utilizing the pre-functionalized building block, laboratories eliminate the primary handling risks and side-product formation (such as 3,6-dihydrazinopyridazine) associated with the substitution step .

Evidence DimensionToxic reagent handling in primary synthesis step
Target Compound Data0 steps requiring hydrazine hydrate
Comparator Or Baseline3,6-Dichloropyridazine (requires 1 equivalent of hydrazine hydrate at 80 °C)
Quantified Difference100% reduction in hydrazine handling and associated EHS compliance overhead
ConditionsStandard laboratory or industrial scale-up environments

Eliminating hydrazine hydrate from the procurement and handling pipeline significantly improves safety, reduces regulatory burden, and accelerates downstream synthesis.

Triazolopyridazine formation
Cross-study comparable
75% yield
Supports scaffold-specific synthesis
Reaction with diethyl ethoxymethylenemalonate

High-Yield One-Pot Triazolopyridazine Formation

3-Chloro-6-hydrazinopyridazine is uniquely suited for direct condensation with carboxylic acids, acid chlorides, or orthoesters to form 6-chloro-[1,2,4]triazolo[4,3-b]pyridazines. Studies demonstrate that condensation reactions (e.g., with formic acid or chloroacetyl chloride) proceed efficiently, yielding the fused bicyclic products in 65% to 85% yields while strictly preserving the chlorine atom for subsequent functionalization[1].

Evidence DimensionCyclization yield to triazolopyridazine scaffolds
Target Compound Data65–85% yield of 6-chloro-triazolopyridazines
Comparator Or BaselineMulti-step activation of unfunctionalized pyridazines
Quantified DifferenceDirect single-step cyclization vs. multi-step sequences
ConditionsCondensation with acid chlorides or formic acid under controlled heating (e.g., 100 °C)

High-yielding, single-step access to triazolopyridazine cores drastically reduces the time and cost of synthesizing complex pharmaceutical libraries.

In vivo pain‑model response
Head‑to‑head
Moderate to good response in acetic acid writhing test (derivatives 4D, 7C)
Reported endpoint context comparable to diclofenac
Swiss albino mouse model

Preservation of Halogen Handle for Cross-Coupling

The critical advantage of 3-chloro-6-hydrazinopyridazine over non-halogenated analogs like 3-hydrazinopyridazine is its orthogonal reactivity. After the highly nucleophilic hydrazine group is consumed to form a fused ring, the C3-chlorine remains intact. This chlorine atom serves as an essential electrophilic handle for downstream diversification via Suzuki-Miyaura coupling, Sonogashira coupling, or SNAr reactions, enabling the generation of diverse analog libraries [1].

Evidence DimensionAvailable reactive sites post-cyclization
Target Compound Data1 active electrophilic site (C-Cl) remains
Comparator Or Baseline3-Hydrazinopyridazine (0 active sites remain)
Quantified Difference100% retention of a cross-coupling handle vs. complete loss of functionalization capacity
ConditionsPost-triazole formation in medicinal chemistry library synthesis

The retained chlorine atom is mandatory for buyers intending to build diverse structure-activity relationship (SAR) libraries from a single bicyclic core.

Blood pressure endpoint
Class‑level inference
Blood pressure reduction without heart rate change (downstream derivatives)
Cardiovascular profile context differs from hydralazine
Rat in vivo model; triazolo/tetrazolopyridazines
Synthetic process intensity
Class‑level inference
Reported mild conditions, simple workup (CN106632069A)
May support cost‑effective scale‑up
Compared to forcing conditions for some analogs

Anticryptosporidial & Antimalarial Synthesis

Leveraging the orthogonal reactivity detailed in Section 3, this compound is used to build 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine cores. These cores are subsequently diversified via SNAr with various amines to develop potent parasitic inhibitors with improved hERG safety margins [1].

Development of CNS-Active Pharmaceuticals

The compound serves as an essential precursor for anxiolytic and cognition-enhancing drugs. The high-yield cyclization capabilities allow for the rapid assembly of triazolopyridazine scaffolds that are critical for specific central nervous system receptor binding [2].

Agrochemical Discovery & Pesticide Formulation

Due to the stability and specific geometry of the triazolopyridazine system it generates, the compound acts as a foundational building block for novel pesticidal and herbicidal compounds, bypassing the handling risks of raw hydrazine hydrate during industrial scale-up [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pain research compound screening
Derivatizable core scaffold
In vivo writhing test endpoints
Blood pressure regulation studies
Scaffold for fused pyridazines
Heart rate endpoint context
Triazolopyridazine library synthesis
Cyclocondensation pathway selectivity
Triazolopyridazine scaffold access
Gram‑to‑kilogram procurement
Patented mild synthesis method
Process scalability and cost

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

17284-97-8

Wikipedia

3-Chloro-6-hydrazinopyridazine

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